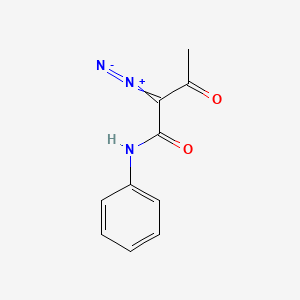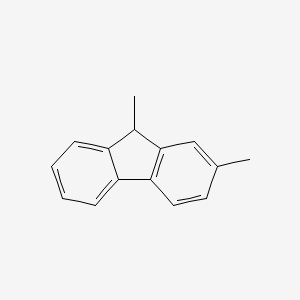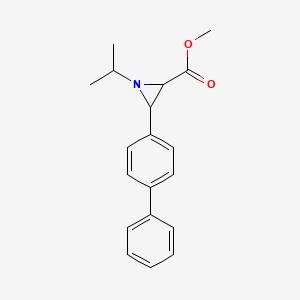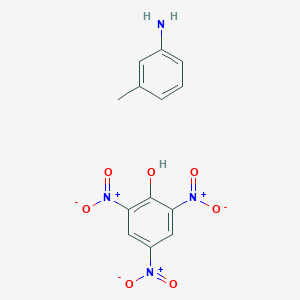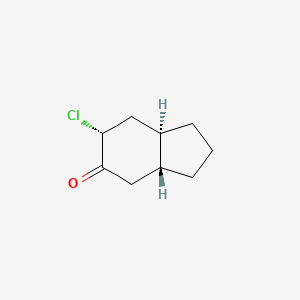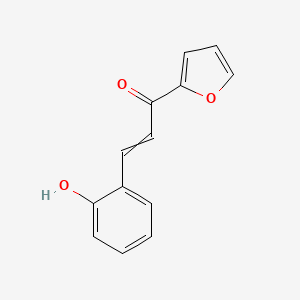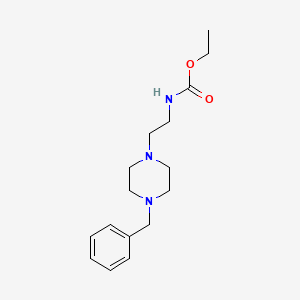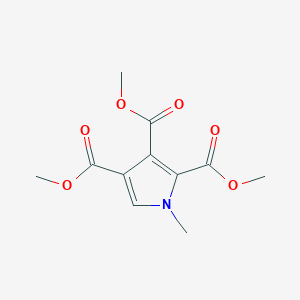
Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrroles.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are adjusted based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrroles with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Specific pathways and targets are still under investigation, but its unique structure allows for diverse interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl 1-ethyl-1H-pyrrole-2,3,4-tricarboxylate
- Diethyl 1,3,5-trimethyl-1H-pyrrole-2,4-dicarboxylate
- Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Uniqueness
Trimethyl 1-methyl-1H-pyrrole-2,3,4-tricarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
23893-69-8 |
|---|---|
Fórmula molecular |
C11H13NO6 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
trimethyl 1-methylpyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C11H13NO6/c1-12-5-6(9(13)16-2)7(10(14)17-3)8(12)11(15)18-4/h5H,1-4H3 |
Clave InChI |
GUOWTYWLAKKEPF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)

